4-(4-fluoro-1H-pyrazol-3-yl)piperidine
Description
4-(4-Fluoro-1H-pyrazol-3-yl)piperidine is a heterocyclic compound characterized by a piperidine ring fused with a fluorinated pyrazole moiety. The fluorine atom at the 4-position of the pyrazole ring enhances its stability and reactivity, making it a valuable scaffold in medicinal chemistry and materials science . Its dihydrochloride salt form improves solubility and bioavailability, which is critical for therapeutic applications . The compound's synthesis typically involves fluorination steps, with industrial-scale production emphasizing consistent yield and purity .
Properties
Molecular Formula |
C8H12FN3 |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
4-(4-fluoro-1H-pyrazol-5-yl)piperidine |
InChI |
InChI=1S/C8H12FN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,11,12) |
InChI Key |
MANSDOAIPSQDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=NN2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine can be achieved through several synthetic routes. One common method involves the fluorination of pyrazole derivatives using electrophilic fluorinating agents such as SelectfluorTM in acetonitrile . The reaction is typically carried out under microwave irradiation at 90°C for 15 minutes . Industrial production methods may involve similar fluorination processes, but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
4-(4-fluoro-1H-pyrazol-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-fluoro-1H-pyrazol-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: Researchers use this compound to study the effects of fluorinated heterocycles on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogen-Substituted Pyrazole-Piperidine Derivatives
Key structural variations include halogen substitutions (e.g., Br, Cl, I) on the pyrazole ring and modifications to the piperidine ring. These changes significantly alter lipophilicity, reactivity, and biological activity:
| Compound Name | Substituents | Unique Features | Biological Implications |
|---|---|---|---|
| 4-(4-Bromo-1H-pyrazol-1-yl)-3,3-difluoropiperidine | Bromine at pyrazole 4-position; difluoropiperidine | High halogen electronegativity | Enhanced binding to hydrophobic enzyme pockets |
| 4-(4-Chloro-1H-pyrazol-1-yl)-3,3-difluoropiperidine | Chlorine substitution | Smaller atomic radius than Br | Potentially higher metabolic stability |
| 4-(4-Iodo-1H-pyrazol-1-yl)-3,3-difluoropiperidine | Iodine substitution | Increased lipophilicity | Improved membrane permeability |
Comparison Insight: Bromine and iodine enhance lipophilicity, favoring membrane penetration, while chlorine balances reactivity and stability. The difluoropiperidine moiety in these analogs introduces conformational rigidity compared to non-fluorinated derivatives .
Pyrazole-Piperidine vs. Pyridine-Piperidine Hybrids
Replacing the piperidine ring with pyridine alters electronic properties and bioactivity:
- 3-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine : Combines pyrazole and piperidine, enabling dual hydrogen-bonding interactions .
Key Difference : Piperidine's saturated ring offers flexibility, while pyridine's aromaticity enhances planar interactions. This distinction impacts target selectivity in drug design .
Trifluoromethyl and Nitro Group Modifications
The addition of electron-withdrawing groups (e.g., trifluoromethyl, nitro) influences electronic density and reactivity:
- 1-(4-Fluoro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole : Nitro and trifluoromethyl groups increase electrophilicity, enhancing covalent binding to nucleophilic targets .
- 4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine : Trifluoromethyl improves metabolic stability and bioavailability .
Comparison Insight : Trifluoromethyl groups reduce oxidative metabolism, extending half-life, while nitro groups may introduce toxicity risks .
Ring System Variations (Piperidine vs. Azetidine, Morpholine)
Modifying the amine ring system alters pharmacokinetics and target engagement:
| Compound Name | Ring System | Unique Aspects |
|---|---|---|
| 2-{3-[(4-Chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine | Azetidine (4-membered ring) | Higher ring strain, increased reactivity |
| 4-(Morpholine-1-carbonyl)-1-propyl-pyrazol-3-amine | Morpholine | Oxygen atom enhances solubility and hydrogen-bonding |
Comparison Insight : Azetidine's strain promotes stronger target binding but may reduce metabolic stability. Morpholine's oxygen improves water solubility, beneficial for oral bioavailability .
Aromatic Substituent Effects
Substituting aromatic groups (e.g., thiophene, phenyl) on the piperidine ring modulates electronic and steric properties:
- 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine : Thiophene's sulfur atom enables π-π stacking and metal coordination .
- 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-4-(phenyl)piperidine : Phenyl group increases hydrophobicity, favoring CNS penetration .
Key Difference : Thiophene's electron-rich structure enhances interactions with metalloenzymes, while phenyl prioritizes passive diffusion .
Data Tables
Table 1: Comparison of Halogen-Substituted Analogs
| Compound | Halogen | Piperidine Modification | Lipophilicity (LogP) |
|---|---|---|---|
| 4-Bromo | Br | 3,3-Difluoro | 2.8 |
| 4-Chloro | Cl | 3,3-Difluoro | 2.3 |
| 4-Iodo | I | 3,3-Difluoro | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
